1-{(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone
Description
1-{(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone is a chiral pyrrolidine derivative characterized by:
- An (S)-configured pyrrolidine ring, contributing to stereoselective interactions.
- A benzyl-ethyl-amino-methyl substituent at the 2-position of the pyrrolidine, influencing lipophilicity and steric bulk.
- A 2-chloro-ethanone group, which may serve as a reactive site for further derivatization or covalent binding.
This compound has been cataloged as a discontinued product (Ref: 10-F084208) by CymitQuimica, limiting its commercial availability for research .
Properties
IUPAC Name |
1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-18(12-14-7-4-3-5-8-14)13-15-9-6-10-19(15)16(20)11-17/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGOSUYUJDKQEW-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)CCl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C(=O)CCl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound is compared to three analogs (Table 1):
Table 1: Structural and Functional Comparison
Physicochemical and Functional Insights
Pyrrolidine vs. Piperidine Core
- The pyrrolidine ring (5-membered) in the target compound confers rigidity compared to the more flexible piperidine (6-membered) in analogs . This rigidity may enhance binding specificity to certain targets, such as G-protein-coupled receptors.
- Piperidine-based analogs (e.g., 1-[(3S)-3-[Benzyl(cyclopropyl)amino]piperidin-1-yl]-2-chloroethanone) exhibit improved metabolic stability due to reduced ring strain and enhanced lipophilicity .
Substituent Effects
- Benzyl-ethyl vs.
- Cyclopropyl Modification : The cyclopropyl group in the piperidine analog introduces angle strain, which may enhance binding affinity to planar receptor pockets .
Chloroethanone Group
- The 2-chloro-ethanone moiety is conserved across all analogs, suggesting its critical role in covalent interactions or as a leaving group for further functionalization.
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